methyl 5-amino-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 5-amino-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H7N3O2 . It is a pyrazole derivative, which is a class of compounds that have been of interest in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “methyl 5-amino-1H-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate group attached to the ring . The molecular weight of the compound is 141.13 g/mol .Physical And Chemical Properties Analysis
“Methyl 5-amino-1H-pyrazole-3-carboxylate” has a molecular weight of 141.13 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 141.053826475 g/mol .Scientific Research Applications
Structural and Spectral Investigations
Methyl 5-amino-1H-pyrazole-3-carboxylate has been the subject of combined experimental and theoretical studies due to its importance in biology and chemistry. Studies like those conducted by Viveka et al. (2016) have explored the characteristics of similar pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These compounds are investigated using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques (Viveka et al., 2016).
Synthesis and Biological Activity
Pyrazole derivatives, including methyl 5-amino-1H-pyrazole-3-carboxylate, are often synthesized for their biological activity. For example, Zhang et al. (2012) designed and synthesized N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, demonstrating significant inactivation effects against tobacco mosaic virus (Zhang et al., 2012).
Methylation Studies
Methylation of 5-amino-1H-pyrazole derivatives has been a focus in research due to their potential as building blocks for a variety of pyrazole derivatives. Ren et al. (2010) explored this aspect, showing how methylation occurs at endocyclic nitrogens and how the ratio of isomers in products depends on the nature of the substituent in the pyrazole ring (Ren et al., 2010).
Synthesis of Novel Molecules
New methods for synthesizing diverse pyrazole derivatives are continually developed. Pereira et al. (2017) reported an efficient approach for synthesizing novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates, highlighting the cyclocondensation process and confirming identities through NMR and HRMS spectrometry (Pereira et al., 2017).
Formation of Heterocycles
The ability of pyrazole derivatives to form heterocyclic compounds is an important area of research. For instance, Haider et al. (2005) transformed 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno pyrazole-5-carboxylates, which further underwent reactions to form various heterocycles (Haider et al., 2005).
Coordination Complexes
Pyrazole derivatives are also utilized in the synthesis of coordination complexes. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, leading to the formation of mononuclear chelate complexes with metals like Cu and Co (Radi et al., 2015).
Future Directions
Pyrazole derivatives, including “methyl 5-amino-1H-pyrazole-3-carboxylate”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds and developing more efficient synthesis methods.
properties
IUPAC Name |
methyl 3-amino-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKSVVOCYHTIMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593849 | |
Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-1H-pyrazole-3-carboxylate | |
CAS RN |
632365-54-9 | |
Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-amino-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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